molecular formula C9H8N2O B1625151 N-(1H-indol-5-yl)formamide CAS No. 847255-02-1

N-(1H-indol-5-yl)formamide

Cat. No.: B1625151
CAS No.: 847255-02-1
M. Wt: 160.17 g/mol
InChI Key: AFPSEDULNCTFPM-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)formamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The compound consists of an indole ring system with a formamide group attached to the nitrogen atom at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(1H-indol-5-yl)formamide typically involves the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can be used to convert nitro-indoles to amino-indoles.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino-indole derivatives.

    Substitution: Halogenated, nitrated, and sulfonated indole derivatives.

Scientific Research Applications

Chemistry: N-(1H-indol-5-yl)formamide is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: Indole derivatives, including this compound, have shown significant biological activities such as antiviral, anticancer, and antimicrobial properties. They are used in the development of new therapeutic agents .

Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with multiple biological targets makes it a valuable compound in drug discovery .

Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals. This compound is used as a precursor in the synthesis of these industrial products .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)formamide involves its interaction with specific molecular targets in biological systems. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-(1H-indol-5-yl)formamide is unique due to the specific position of the formamide group on the indole ring. This positional difference can significantly impact the compound’s biological activity and chemical reactivity. The 5-position attachment allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-(1H-indol-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-11-8-1-2-9-7(5-8)3-4-10-9/h1-6,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPSEDULNCTFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458260
Record name N-(1H-indol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847255-02-1
Record name N-(1H-indol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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